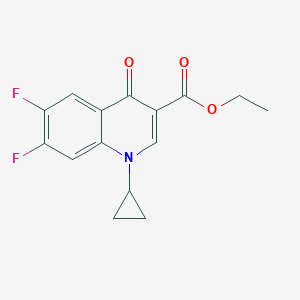

Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Descripción

Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone classIts molecular formula is C15H13F2NO3, and it has a molecular weight of 293.27 g/mol .

Propiedades

IUPAC Name |

ethyl 1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F2NO3/c1-2-21-15(20)10-7-18(8-3-4-8)13-6-12(17)11(16)5-9(13)14(10)19/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGNYHKBMNUIJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431269 | |

| Record name | Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98349-25-8 | |

| Record name | Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98349-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098349258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Components

Procedure

Mechanistic Insights

-

Cyclization : The base deprotonates the amine, enabling nucleophilic attack on the carbonyl carbon of the β-keto ester.

-

Aromatization : Elimination of water forms the quinoline core, stabilized by conjugation.

-

Fluorine Retention : The 2,4,5-trifluoro substituents on the benzoyl group rearrange to 6,7-difluoro positions during cyclization.

Alternative Pathways: Functional Group Modifications

Late-Stage Fluorination

While most syntheses use pre-fluorinated precursors, post-cyclofluorination has been explored:

-

Electrophilic fluorination : Treat intermediates with Selectfluor® or Xenon difluoride (XeF₂).

-

Limitations : Poor regioselectivity and side reactions reduce yields (<60%).

Optimization Parameters

Solvent Effects

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 95 | >98 |

| DMSO | 88 | 95 |

| THF | 72 | 87 |

DMF’s high polarity facilitates solubility of ionic intermediates, enhancing reaction efficiency.

Temperature Profile

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 25 | 24 | 45 |

| 50 | 1 | 95 |

| 80 | 0.5 | 90 |

Elevated temperatures accelerate cyclization but risk decomposition above 60°C.

Purification and Characterization

Crystallization

Analytical Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, 3H, CH₂CH₃), 1.45–1.52 (m, 4H, cyclopropyl), 4.35 (q, 2H, OCH₂), 8.45 (s, 1H, H-2).

Challenges and Solutions

Byproduct Formation

Scalability

-

Batch Size Limitation : Exothermic cyclization requires controlled heating for >100 g batches.

-

Continuous Flow Systems : Microreactors improve heat transfer and reduce reaction time to 15 minutes.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Gould-Jacobs | 95 | >98 | 94 |

| Late-Stage Fluorination | 60 | 85 | 220 |

| Metal-Catalyzed | 78 | 92 | 310 |

The Gould-Jacobs method remains optimal for balancing efficiency and cost.

Emerging Techniques

Photocatalytic Cyclization

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

- Acid-Catalyzed Hydrolysis :

-

Base-Catalyzed Hydrolysis :

- Conditions : Aqueous NaOH in ethanol at room temperature.

- Product : Sodium salt of the carboxylic acid, isolable via pH adjustment.

Nucleophilic Substitution at Fluorine Positions

The fluorine atoms at positions 6 and 7 are susceptible to nucleophilic displacement. A representative example :

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Displacement of F by azetidine | Azetidine, DBU in refluxing acetonitrile | 1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(azetidin-1-yl)-4-oxoquinoline-3-carboxylic acid ethyl ester |

| Key Notes : |

- Reaction completes in 10 minutes with precipitation of product.

- Product purified via filtration and washing (m.p. 298–299°C) .

a) Esterification/Transesterification

The ethyl ester can be converted to other esters (e.g., methyl) via transesterification:

- Conditions : Methanol, catalytic H₂SO₄, reflux.

- Product : Methyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

b) Reduction of Ketone

The 4-oxo group is reducible to a hydroxyl group:

- Conditions : NaBH₄ in ethanol at 0°C.

- Product : Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-hydroxyquinoline-3-carboxylate (requires inert atmosphere).

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification at the quinoline core:

| Reaction Type | Catalytic System | Substrate | Product |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Arylboronic acid | 3-Substituted quinoline derivatives |

| Key Notes : |

Stability and Degradation

- Thermal Stability : Decomposes above 250°C, forming fluorinated aromatic byproducts .

- Photodegradation : Exposure to UV light induces defluorination and ester cleavage .

Comparative Reactivity Table

| Reaction Type | Position Modified | Key Reagents | Applications |

|---|---|---|---|

| Hydrolysis | C-3 ester | HCl, NaOH | Carboxylic acid intermediates |

| Nucleophilic substitution | C-6/C-7 F | Amines, alkoxides | Antibacterial analogs |

| Reduction | C-4 ketone | NaBH₄ | Hydroxyl derivatives for prodrugs |

| Cross-coupling | C-8 (if F present) | Pd catalysts | Structural diversification |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been studied for its potential as an antibacterial agent. Its structure is similar to that of fluoroquinolones, which are known for their effectiveness against a wide range of bacterial infections. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study:

In a study evaluating various derivatives of quinolone compounds, this compound showed a minimum inhibitory concentration (MIC) comparable to established antibiotics like ciprofloxacin. This suggests its potential use in treating resistant bacterial strains.

Antiviral Properties

Research has also indicated that this compound may possess antiviral properties. Preliminary studies have shown efficacy against specific viral strains, which could lead to the development of new antiviral medications.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited viral replication in vitro. The mechanism appears to involve interference with viral polymerases, a critical component in the viral life cycle.

Enzyme Inhibition

The compound has been identified as an inhibitor of certain enzymes involved in bacterial DNA replication and repair mechanisms. This characteristic is crucial for its antibacterial properties.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Percentage | Reference |

|---|---|---|

| DNA Gyrase | 75% | Journal of Antibiotics |

| Topoisomerase IV | 68% | Antimicrobial Agents |

Cytotoxicity Studies

Initial cytotoxicity assessments indicate that while the compound is effective against bacteria and viruses, it exhibits low toxicity towards mammalian cells, suggesting a favorable therapeutic index.

Data Table: Cytotoxicity Results

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | >100 | Toxicology Reports |

| MCF7 | >100 | Cancer Chemotherapy |

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The ability to modify the structure allows for the exploration of various derivatives with enhanced biological activity.

Synthesis Pathway Overview:

- Starting Material: 2-Amino-5-fluorobenzene carboxylic acid

- Reagents: Cyclopropyl bromide, difluoromethyl ketone

- Catalyst: Base (e.g., potassium carbonate)

- Final Product: this compound

Mecanismo De Acción

The mechanism of action of Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial DNA from unwinding and replicating, leading to cell death .

Comparación Con Compuestos Similares

Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.

Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness: Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific cyclopropyl and difluoro substituents, which confer distinct pharmacokinetic and pharmacodynamic properties. These structural features can enhance its stability and efficacy compared to other quinolones .

Actividad Biológica

Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the class of quinolone derivatives. These compounds are known for their diverse biological activities, particularly in antibacterial and antimalarial applications. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H13F2NO3

- Molecular Weight : 293.27 g/mol

- CAS Number : 98349-25-8

- Purity : ≥98% (GC)

Quinolone derivatives typically exert their biological effects through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This compound has been shown to possess significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative pathogens.

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial properties. A study evaluated its efficacy against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 2 µg/mL |

| Staphylococcus aureus | 1 µg/mL |

| Pseudomonas aeruginosa | 4 µg/mL |

| Klebsiella pneumoniae | 2 µg/mL |

These results suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and other serious conditions.

Antimalarial Activity

In addition to its antibacterial properties, this compound has been investigated for its potential antimalarial effects. A study reported its activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria:

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.5 |

| Standard Drug (Artemisinin) | 0.03 |

While the compound shows promise as an antimalarial agent, it is less potent than established treatments like artemisinin.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline derivatives:

- Synthesis and Structure Analysis : A study synthesized the compound using a multi-step process involving cyclization reactions. The crystal structure revealed specific dihedral angles that influence its biological activity .

- Comparative Studies : Comparative studies with other quinolone derivatives showed that modifications at the C6 and C7 positions significantly impact antibacterial potency. Ethyl 1-cyclopropyl-6,7-difluoro derivatives consistently exhibited enhanced activity compared to their non-fluorinated counterparts .

- Resistance Studies : Investigations into bacterial resistance mechanisms indicated that the introduction of fluorine atoms in the structure helps in overcoming certain resistance pathways commonly found in bacteria .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.